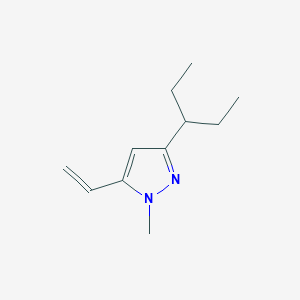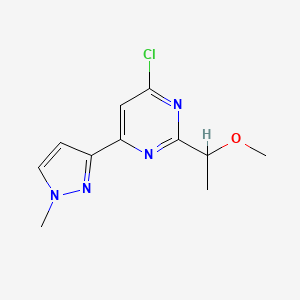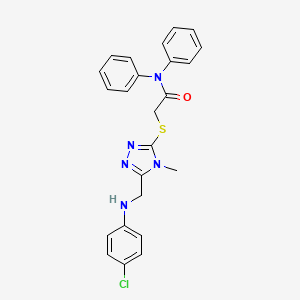
1-Methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by a methyl group at position 1, a pentan-3-yl group at position 3, and a vinyl group at position 5. Its unique structure makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-Methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-ketoesters under acidic or basic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These reactors allow for precise control over temperature, pressure, and reaction time, leading to more efficient and scalable production processes.
Analyse Des Réactions Chimiques
1-Methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazole undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the vinyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the pyrazole ring, leading to the formation of dihydropyrazoles.
-
Substitution: : The compound can undergo substitution reactions, particularly at the vinyl group. Halogenation, nitration, and sulfonation are common substitution reactions that can be performed under appropriate conditions.
-
Addition: : The vinyl group in the compound can participate in addition reactions with various electrophiles, such as hydrogen halides or halogens, leading to the formation of addition products.
Applications De Recherche Scientifique
1-Methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazole has several scientific research applications:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules
-
Biology: : In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
-
Medicine: : The compound’s potential therapeutic properties are being explored in medicinal chemistry. It is being investigated for its potential use in treating various diseases, including cancer and neurological disorders.
-
Industry: : In the industrial sector, the compound is used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, the compound can interact with receptors, altering their signaling pathways and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
1-Methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazole can be compared with other similar compounds, such as:
-
1-Methyl-3-(pentan-3-yl)-1H-pyrazole: : This compound lacks the vinyl group at position 5, making it less reactive in addition reactions.
-
1-Methyl-3-(butan-2-yl)-5-vinyl-1H-pyrazole: : This compound has a butan-2-yl group instead of a pentan-3-yl group, which may affect its steric and electronic properties.
-
1-Methyl-3-(pentan-3-yl)-4-vinyl-1H-pyrazole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H18N2 |
|---|---|
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
5-ethenyl-1-methyl-3-pentan-3-ylpyrazole |
InChI |
InChI=1S/C11H18N2/c1-5-9(6-2)11-8-10(7-3)13(4)12-11/h7-9H,3,5-6H2,1-2,4H3 |
Clé InChI |
BBGYIOLTDWACOW-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C1=NN(C(=C1)C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Piperidin-1-yl)benzo[d]thiazole-4-carboxylicacid](/img/structure/B11784467.png)
![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine hydrochloride](/img/structure/B11784473.png)
![1-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11784479.png)




![7-Chloro-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11784501.png)
![Benzo[d]oxazol-7-ylmethanamine](/img/structure/B11784514.png)
![5,11-Dihydroindolo[3,2-b]carbazole-6-carboxamide](/img/structure/B11784526.png)

![Methyl 4'-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-6,6'-bis(chloromethyl)-[2,2'-bipyridine]-4-carboxylate](/img/structure/B11784541.png)


